molecular formula C12H17NOS B11723264 (R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide

(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide

Cat. No.: B11723264
M. Wt: 223.34 g/mol
InChI Key: CIQHJZHMIYCJTP-OAHLLOKOSA-N
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Description

®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide is an organosulfur compound and a member of the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It is also referred to as a chiral ammonia equivalent for the synthesis of amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalytic amount of an acid, such as p-toluenesulfonic acid, to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of ®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide involves its role as a chiral auxiliary. The sulfinamide group provides steric hindrance and electronic effects that influence the stereochemistry of the reactions it participates in. This compound can form stable intermediates with various reagents, facilitating the formation of chiral products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide is unique due to its specific chiral properties and its ability to act as a chiral auxiliary in a wide range of chemical reactions. Its stability and reactivity make it a valuable tool in asymmetric synthesis .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide

InChI

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/t15-/m1/s1

InChI Key

CIQHJZHMIYCJTP-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C=N[S@](=O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C

Origin of Product

United States

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